N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide, also known as GSK2330672, is a novel small molecule inhibitor that has been extensively studied for its potential application in various scientific research fields. This compound was first synthesized by GlaxoSmithKline in 2011 and has since gained significant attention due to its unique structure and mechanism of action.
Applications De Recherche Scientifique
Synthesis and Characterization
Recent advancements in synthetic chemistry have led to the development of new compounds with promising biological activities. For instance, novel dihydropyridine derivatives exhibiting significant antimicrobial activities have been synthesized, showcasing the potential of pyridine-based compounds in drug development (Joshi, 2015). Additionally, the synthesis and characterization of sulfonamide derivatives have been explored for their pro-apoptotic effects in cancer cells, highlighting the therapeutic potential of sulfonamide-based compounds (Cumaoğlu et al., 2015).
Antimicrobial and Anticancer Activities
N-substituted pyrrolinones with sulfonamide groups have shown valuable antimicrobial and anti-inflammatory properties, emphasizing the importance of sulfonylphenyl groups in medicinal chemistry (Akbari et al., 2022). Furthermore, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity, providing insights into the structure-activity relationships critical for designing effective cancer therapies (Szafrański & Sławiński, 2015).
Pharmaceutical Solvates and Drug Development
The formation of solvates with pharmaceutical compounds, such as sulfamethazine, has been studied to understand the impact of solvent molecules on the physicochemical properties of active pharmaceutical ingredients (APIs). This research contributes to drug development by highlighting the role of pyridine solvates in enhancing the stability and effectiveness of drug formulations (Patel & Purohit, 2017).
Mécanisme D'action
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes .
Biochemical Pathways
The compound could potentially interact with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The compound’s effects would depend on its mode of action and the biochemical pathways it affects .
Propriétés
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-3-9-21(25)23-18-10-12-19(13-11-18)28(26,27)24-15-5-4-8-20(24)17-7-6-14-22-16-17/h6-7,10-14,16,20H,2-5,8-9,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVAKSHBFXECCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.